molecular formula C16H13N3O2 B14578526 4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole CAS No. 61278-78-2

4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole

Cat. No.: B14578526
CAS No.: 61278-78-2
M. Wt: 279.29 g/mol
InChI Key: FAIKWZICSQWNFQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a 4-methyl group, a 4-nitrophenyl group, and a phenyl group attached to the imidazole ring, making it a unique and interesting molecule for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of the starting materials in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is heated to promote the cyclization and formation of the imidazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: The laboratory synthesis procedures are scaled up to produce larger quantities of the compound.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize production costs.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro and carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole: Similar structure with a pyrazole ring instead of an imidazole ring.

    4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-triazole: Similar structure with a triazole ring instead of an imidazole ring.

    4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-thiazole: Similar structure with a thiazole ring instead of an imidazole ring.

Uniqueness

4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61278-78-2

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-methyl-1-(4-nitrophenyl)-5-phenylimidazole

InChI

InChI=1S/C16H13N3O2/c1-12-16(13-5-3-2-4-6-13)18(11-17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3

InChI Key

FAIKWZICSQWNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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